Dynorphin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Dynorphin B is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dynorphin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, high-performance liquid chromatography (HPLC) is often used for purification to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
Dynorphin B: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
科学研究应用
Dynorphin B: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of Dynorphin B involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the peptide’s specific sequence and structure.
相似化合物的比较
Similar Compounds
- H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH
- H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH
- H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH
Uniqueness
Dynorphin B: is unique due to its specific sequence, which includes a D-amino acid (D-Lys). This incorporation can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.
生物活性
Dynorphin B (DynB) is a member of the dynorphin family of endogenous opioid peptides, primarily known for its interaction with kappa-opioid receptors (KOPRs). This article explores the biological activity of DynB, focusing on its mechanisms of action, receptor interactions, and implications in various physiological and pathological conditions.
DynB is derived from prodynorphin and is characterized by its amino acid sequence, which allows it to bind selectively to KOPRs. The structure-activity relationship studies indicate that specific amino acid substitutions can enhance the selectivity and efficacy of DynB for KOPRs over mu-opioid receptors (MOPRs) and delta-opioid receptors (DOPRs) .
Key Findings:
- Binding Affinity: DynB exhibits high binding affinity for KOPRs, although it has lower affinity compared to dynorphin A. Variants of DynB have been developed that show increased selectivity for KOPRs, which could mitigate side effects associated with non-selective opioid receptor activation .
- Signal Transduction: Activation of KOPRs by DynB leads to G-protein signaling pathways, which are implicated in various physiological processes including pain modulation, stress response, and neuroprotection. DynB has been shown to activate β-arrestin pathways as well .
Biological Effects
DynB has been implicated in several biological processes across different tissues:
- Neurotransmission: DynB modulates neurotransmitter release and can influence synaptic plasticity. Its role in epilepsy has been highlighted, particularly due to its expression in the hippocampus and cortex .
- Cardiovascular Effects: In cardiac tissue, DynB enhances contractility through KOPR activation. Studies have shown that dynorphins are present in cardiac tissues and may play a role in cardiac remodeling and function .
- Developmental Biology: DynB influences embryonic stem cell differentiation, particularly in cardiomyocytes, by upregulating transcription factors involved in cardiac development .
Table 1: Summary of Key Studies on this compound
Study | Focus | Findings | Implications |
---|---|---|---|
Fricker et al., 2020 | Structure-function relationship | Identified variants with improved selectivity for KOPRs | Potential for therapeutic applications with fewer side effects |
Joshi et al., 2017 | Binding affinity | Alterations at positions 3 and 10 enhance selectivity without reducing affinity | Insights into designing more effective dynorphin analogs |
Cardiomyocyte Study (2020) | Cardiac function | DynB enhances contractility via KOPR signaling | Suggests a role in heart health and disease management |
Clinical Implications
The unique properties of DynB make it a target for therapeutic interventions in pain management, addiction treatment, and neurodegenerative diseases. Its ability to selectively activate KOPRs while minimizing effects on other opioid receptors presents an opportunity for developing safer analgesics.
Case Study: this compound in Epilepsy
A recent study investigated the role of DynB in seizure activity. It was found that increased levels of DynB were associated with anticonvulsant effects, suggesting that modulating its levels could be beneficial in epilepsy management .
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49-,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSSZRZBSNTGQ-LHPOXYLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H115N21O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。